molecular formula C18H20ClN5O3 B2535886 7-(4-クロロベンジル)-3-メチル-8-(モルホリノメチル)-1H-プリン-2,6(3H,7H)-ジオン CAS No. 847408-39-3

7-(4-クロロベンジル)-3-メチル-8-(モルホリノメチル)-1H-プリン-2,6(3H,7H)-ジオン

カタログ番号: B2535886
CAS番号: 847408-39-3
分子量: 389.84
InChIキー: XGSVQJRTRMSMHK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic compound with a complex structure that includes a purine core substituted with a chlorophenyl group, a methyl group, and a morpholinylmethyl group

科学的研究の応用

7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.

    Biological Research: It is used as a tool compound to study various biological processes, including enzyme inhibition and receptor binding.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

準備方法

The synthesis of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the purine core: This can be achieved through the condensation of appropriate amines and aldehydes, followed by cyclization.

    Introduction of the chlorophenyl group: This step involves the use of chlorophenyl derivatives, which can be attached to the purine core through nucleophilic substitution reactions.

    Attachment of the morpholinylmethyl group: This step can be carried out using morpholine and suitable alkylating agents under basic conditions.

    Final modifications: Any additional functional groups can be introduced through further chemical reactions, such as methylation or halogenation.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

化学反応の分析

7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of specific bonds and the formation of smaller fragments.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used.

作用機序

The mechanism of action of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Similar compounds to 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione include other purine derivatives with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their biological activities and applications. Some examples of similar compounds include:

  • 7-Benzyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
  • 7-(4-Methoxyphenyl)methyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
  • 7-(4-Fluorophenyl)methyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

The uniqueness of 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione lies in its specific combination of substituents, which may confer distinct biological properties and potential therapeutic benefits.

生物活性

7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione, also known by its CAS number 847408-39-3, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure comprising a chlorophenyl group, a morpholine moiety, and a purine core, which may contribute to its diverse pharmacological properties.

The molecular formula of the compound is C18H22ClN5O3C_{18}H_{22}ClN_{5}O_{3} with a molecular weight of 391.9 g/mol. The structure includes a purine ring that is crucial for its biological interactions.

PropertyValue
Molecular FormulaC18H22ClN5O3C_{18}H_{22}ClN_{5}O_{3}
Molecular Weight391.9 g/mol
CAS Number847408-39-3

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antibacterial, antifungal, and enzyme inhibitory properties.

Antibacterial Activity

Research indicates that compounds structurally related to 7-[(4-Chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione exhibit significant antibacterial activity. For instance, studies have shown that derivatives with similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported for related compounds against various bacterial strains are summarized below:

Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Salmonella typhi11.29 - 77.38

These findings suggest that the presence of the chlorophenyl group enhances the antibacterial potency of the molecule .

Antifungal Activity

In addition to antibacterial effects, this compound may also exhibit antifungal properties. Similar derivatives have shown activity against fungi such as Candida albicans and Fusarium oxysporum, with MIC values ranging from 16.69 to 222.31 µM . The structural features that contribute to antifungal activity are still under investigation but are believed to involve interactions with fungal cell membranes or metabolic pathways.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. In vitro studies demonstrated strong inhibitory effects on these enzymes, which are critical in various physiological processes and disease states . The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated several synthesized compounds with similar structures and found that many exhibited moderate to strong antibacterial activity against Bacillus subtilis and Salmonella typhi. The most active compounds were noted for their ability to inhibit AChE as well .
  • Docking Studies : Molecular docking studies have been performed to elucidate the interaction mechanisms between the compound and target enzymes/proteins. These studies indicated favorable binding affinities, suggesting that structural modifications could enhance efficacy .
  • Pharmacological Effectiveness : Binding interactions with bovine serum albumin (BSA) were assessed to understand pharmacokinetics better. The results indicated significant binding capacity, which is crucial for bioavailability in therapeutic applications .

特性

IUPAC Name

7-[(4-chlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-22-16-15(17(25)21-18(22)26)24(10-12-2-4-13(19)5-3-12)14(20-16)11-23-6-8-27-9-7-23/h2-5H,6-11H2,1H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSVQJRTRMSMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。